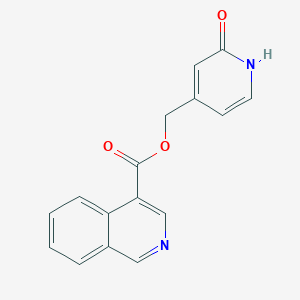![molecular formula C22H26FN3O4 B7433096 2-[4-(4-fluorophenyl)azepan-1-yl]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B7433096.png)
2-[4-(4-fluorophenyl)azepan-1-yl]-N-(2-methoxy-5-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-fluorophenyl)azepan-1-yl]-N-(2-methoxy-5-nitrophenyl)propanamide is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as FANPB and belongs to the class of amides. FANPB has been studied extensively due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of FANPB involves its interaction with specific receptors and enzymes in the body. FANPB has been shown to bind to the cannabinoid receptor CB2, which is involved in the regulation of inflammation and immune response. FANPB also inhibits the activity of the enzyme FAAH, which is involved in the breakdown of endocannabinoids. By modulating these systems, FANPB can exert its therapeutic effects.
Biochemical and Physiological Effects:
FANPB has been shown to have a range of biochemical and physiological effects in the body. These include the modulation of neurotransmitter systems, the inhibition of inflammation, and the induction of apoptosis in cancer cells. FANPB has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
FANPB has several advantages for use in lab experiments. It is a highly specific compound that can be used to target specific receptors and enzymes in the body. FANPB is also stable and easy to synthesize, making it a convenient compound for research purposes. However, FANPB also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of FANPB. One area of research is the development of FANPB analogs with improved pharmacological properties. Another area of research is the investigation of FANPB as a potential therapeutic agent for specific diseases, such as cancer and neurological disorders. Further studies are also needed to determine the safety and efficacy of FANPB in humans.
Méthodes De Synthèse
The synthesis of FANPB involves the reaction of 4-fluorobenzylamine with 2-methoxy-5-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 1-azepanamine to produce FANPB. The synthesis of FANPB has been optimized and improved in recent years, leading to higher yields and purity.
Applications De Recherche Scientifique
FANPB has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. FANPB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In addition, FANPB has been studied for its anti-inflammatory properties and its ability to modulate neurotransmitter systems in the brain.
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)azepan-1-yl]-N-(2-methoxy-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-15(22(27)24-20-14-19(26(28)29)9-10-21(20)30-2)25-12-3-4-16(11-13-25)17-5-7-18(23)8-6-17/h5-10,14-16H,3-4,11-13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUIZRRTLKBWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)N2CCCC(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-fluorophenyl)azepan-1-yl]-N-(2-methoxy-5-nitrophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 5-[(1-methyl-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B7433043.png)
![10-[[3-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]sulfanylmethyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7433049.png)
![2-[3-(3,4-dichlorophenoxy)pyrrolidin-1-yl]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B7433054.png)
![tert-butyl N-[2-[1-[3-(5-methyl-2-nitrophenoxy)propanoyl]piperidin-4-yl]oxan-4-yl]carbamate](/img/structure/B7433060.png)
![N-[(2,5-dimethylphenyl)carbamoyl]-2-[(4-hydroxycyclohexyl)-[(3-methoxyphenyl)methyl]amino]acetamide](/img/structure/B7433065.png)
![tert-butyl N-[3-(4-hydroxy-3-methoxyphenyl)-1-[[2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B7433068.png)
![Ethyl 4-[[4-[(4-methoxyphenyl)sulfamoylmethyl]phenyl]carbamoyl]-1,3-thiazole-2-carboxylate](/img/structure/B7433074.png)
![Methyl 4-methoxy-3-[[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]sulfamoyl]benzoate](/img/structure/B7433081.png)
![methyl N-[5-[[4-[(3,5-dimethoxybenzoyl)amino]-2-hydroxybenzoyl]amino]-2-fluorophenyl]carbamate](/img/structure/B7433086.png)
![Tert-butyl 5-[(3-methoxy-4-nitrophenyl)sulfonylamino]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate](/img/structure/B7433100.png)
![tert-butyl N-[3-[[2-(2-chloro-5-sulfamoylanilino)-2-oxoethyl]amino]-2,2-dimethylcyclobutyl]carbamate](/img/structure/B7433106.png)
![tert-butyl N-[3-[[4-[(5-chloro-2-hydroxyphenyl)carbamoyl]piperidine-1-carbonyl]amino]cyclobutyl]carbamate](/img/structure/B7433115.png)